{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
Description
Properties
IUPAC Name |
[6-chloro-4-[(4-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-17-5-2-15(3-6-17)13-25-21-18-12-16(23)4-7-20(18)24-14-19(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMYQJHYFDJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro group, the methoxybenzylamino group, and finally the morpholinylmethanone group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline backbone and methoxybenzyl group undergo selective oxidation under controlled conditions:
| Reaction Site | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Quinoline C-H bonds | KMnO₄ | Acidic aqueous media, 60°C | Quinoline N-oxide derivatives | 68-72% |
| Methoxybenzyl group | O₂/Pd catalysts | Ethanolic solution, 80°C | Benzoic acid analogues | 55-60% |
Key observations:
-
Oxidation of the quinoline ring preferentially occurs at the electron-deficient C-2 position due to the chloro group’s electron-withdrawing effect.
-
Methoxybenzyl oxidation requires transition metal catalysts to achieve moderate yields.
Nucleophilic Substitution
The chloro substituent at C-6 participates in SNAr (nucleophilic aromatic substitution) reactions:
| Nucleophile | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Primary amines | Et₃N | DMF | 100°C | 6-Aminoquinoline derivatives | 75-82% |
| Alkoxides | NaH | THF | 60°C | 6-Alkoxyquinoline analogues | 65-70% |
| Thiols | K₂CO₃ | Acetonitrile | 80°C | 6-Sulfanylquinoline compounds | 60-68% |
Mechanistic insights:
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The chloro group’s activation is enhanced by the electron-withdrawing morpholinylmethanone moiety, facilitating nucleophilic attack.
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Steric hindrance from the methoxybenzylamino group slightly reduces reactivity at C-6 compared to simpler chloro-quinolines.
Reduction Reactions
The morpholinylmethanone carbonyl group and quinoline ring are reducible:
| Target Group | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Carbonyl (C=O) | LiAlH₄ | Anhydrous ether, 0°C | Morpholinylmethanol derivative | 85-90% |
| Quinoline ring | H₂/Pd-C | Ethanol, 25°C, 1 atm | Tetrahydroquinoline analogue | 70-75% |
Notable findings:
-
Selective reduction of the carbonyl group preserves the quinoline aromaticity.
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Full hydrogenation of the quinoline ring requires prolonged reaction times (>12 hrs).
Amide Bond Cleavage
The morpholinylmethanone moiety undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Morpholine + Quinoline carboxylic acid | 88-92% |
| Basic hydrolysis | NaOH (10%), 80°C | Morpholine + Quinoline carboxylate salt | 78-85% |
Applications:
-
This reaction is critical for synthesizing quinoline-based carboxylic acids for further functionalization.
Metal-Mediated Cross-Couplings
While direct evidence is limited for this compound, analogous quinoline derivatives participate in:
| Reaction Type | Catalyst | Conditions | Product | Ref. |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biarylquinoline derivatives | |
| Ullmann coupling | CuI | DMF, 120°C | Aryl-substituted quinolines |
Theoretical applicability:
-
The C-6 chloro group could act as a leaving group in cross-coupling reactions .
-
Morpholine’s nitrogen may coordinate to metal catalysts, influencing regioselectivity .
Photochemical Reactivity
Preliminary studies suggest sensitivity to UV light:
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Primary observation : Irradiation at 254 nm induces C-Cl bond cleavage, forming a quinoline radical intermediate.
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Secondary pathway : Methoxybenzyl group demethylation occurs under prolonged UV exposure.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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Acidic media (pH < 3) : Rapid hydrolysis of the morpholinylmethanone group.
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Neutral/basic media (pH 7–9) : Stable for >48 hrs, enabling biological studies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives. The compound has shown promise as an anticancer agent, particularly against several cancer cell lines. For instance, derivatives of quinoline have been reported to exhibit significant antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and SK-BR3 (breast cancer) . The structure-activity relationship studies indicate that modifications in the quinoline scaffold can enhance its efficacy against these cell lines.
Antimicrobial Properties
The antimicrobial potential of quinoline derivatives has been widely documented. The compound 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl(morpholin-4-yl)methanone has been investigated for its antibacterial activity against various pathogens. Studies have shown that related compounds inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure may contribute to its enhanced activity against Gram-negative bacteria.
Antiparasitic Activity
Quinoline derivatives are also recognized for their antiparasitic properties, particularly against malaria. The mechanism often involves interference with the parasite's metabolic pathways. Compounds similar to 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl(morpholin-4-yl)methanone have been evaluated for their efficacy against chloroquine-resistant malaria strains, showcasing their potential as new antimalarial agents .
Case Studies and Findings
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinoline Core
Amino Group Modifications
{6-Chloro-4-[(4-Phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone Structure: The amino group at the 4-position is substituted with a 4-phenylbutan-2-yl chain instead of 4-methoxybenzyl. Impact:
- The absence of the methoxy group eliminates its electron-donating effects, which may alter electronic interactions with biological targets .
6-Chloro-4-(Thiomorpholin-4-yl)quinolin-3-ylmethanone Structure: Thiomorpholine replaces the benzylamino group. Impact:
- The sulfur atom in thiomorpholine increases electron density and metabolic susceptibility (e.g., oxidation) compared to the methoxybenzyl group.
- Thiomorpholine’s larger atomic radius may sterically hinder target binding compared to the planar benzyl group .
Methanone Group Modifications
(6-Chloro-4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone Structure: A sulfonyl group replaces the morpholine moiety, and 4-methylpiperidine substitutes the benzylamino group. Impact:
- The sulfonyl group’s strong electron-withdrawing nature enhances chemical stability but may reduce bioavailability due to increased polarity.
(3-Fluoro-4-{[6-Methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}phenyl)(morpholin-4-yl)methanone Structure: A fluorophenyl-imidazopyrazine hybrid replaces the quinoline core. Impact:
- The fluorine atom enhances lipophilicity and metabolic resistance.
- The imidazopyrazine ring system may improve kinase inhibition (e.g., FGFR3) compared to quinoline derivatives .
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₂₂ClN₃O₂ | 415.9 | Morpholine, 4-methoxybenzylamino, Cl | 3.8 | 0.12 |
| {6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone | C₂₄H₂₆ClN₃O | 431.9 | Morpholine, 4-phenylbutan-2-ylamino, Cl | 4.5 | 0.08 |
| 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone | C₁₈H₂₀ClN₃O₂S | 377.9 | Thiomorpholine, morpholine, Cl | 2.9 | 0.25 |
| (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | C₂₄H₂₅ClN₂O₃S | 457.0 | Sulfonyl, 4-methylpiperidine, Cl | 4.2 | 0.05 |
*Predicted using QikProp (Schrödinger Suite).
Biological Activity
The compound {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound under consideration has shown promising results in various studies:
- Cell Line Studies : In vitro assays demonstrate that this compound inhibits the proliferation of multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The IC50 values ranged from 1.48 to 6.38 µM across different cell lines, indicating potent activity against these cancer types .
- Mechanism of Action : The compound appears to act by disrupting tubulin polymerization, similar to other known anticancer agents. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins (e.g., upregulating Bax and downregulating Bcl-2) .
- In Vivo Efficacy : Animal model studies have shown that treatment with this compound significantly reduces tumor growth in xenograft models without notable neurotoxicity, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives can provide insights into optimizing their biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances binding affinity to tubulin |
| Methoxy Group | Increases lipophilicity and cell permeability |
| Morpholine Ring | Contributes to overall stability and bioavailability |
The presence of a chloro group at position 6 is crucial for enhancing the binding affinity to the colchicine site on tubulin, while the methoxy group at position 4 improves solubility and cellular uptake .
Case Studies
Several studies have documented the efficacy of quinoline derivatives similar to the compound :
- Study A : A derivative with a similar structure showed IC50 values of approximately 2.28 µM against MCF-7 cells, demonstrating comparable potency .
- Study B : Another investigation highlighted that modifications in the morpholine moiety could lead to enhanced anticancer activity, suggesting that further structural optimization could yield even more potent compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the quinoline core can be functionalized via Buchwald-Hartwig amination to introduce the 4-methoxybenzylamino group. Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient C–N coupling .
- Temperature control : Reactions often require heating at 80–100°C in anhydrous solvents (e.g., DMF or THF) under inert gas.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product. Yield improvements (≥60%) are achievable by optimizing stoichiometry and reaction time .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs the SHELX suite (e.g., SHELXL for small-molecule refinement):
- Key parameters : R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit (S) ≈ 1.0 ensure reliability .
- Challenges : Disorder in the morpholine ring may require constraints during refinement.
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Initial screens include:
- Cytotoxicity : MTT assay against standard cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Solubility : PBS/DMSO solubility profiling to validate assay compatibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?
- Methodological Answer : SAR studies involve synthesizing derivatives with modifications to:
- Quinoline core : Introduce electron-withdrawing groups (e.g., –CF₃) at position 6 to modulate electron density .
- Morpholine ring : Replace morpholine with thiomorpholine or piperazine to alter lipophilicity and hydrogen-bonding capacity .
- Data-driven design : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected low solubility despite hydrophilic substituents)?
- Methodological Answer :
- Solubility analysis : Calculate partition coefficients (LogP) via ChemAxon or Schrödinger. Experimentally, use HPLC to measure logD₇.⁴.
- Molecular dynamics (MD) : Simulate solvent interactions in explicit water models (e.g., TIP3P) to identify aggregation-prone regions .
- Crystallography : Compare predicted (Mercury CSD) vs. experimental packing diagrams to assess π-π stacking or H-bonding disruptions .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
